2-Nitro-7-hydroxybenzofuran

Übersicht

Beschreibung

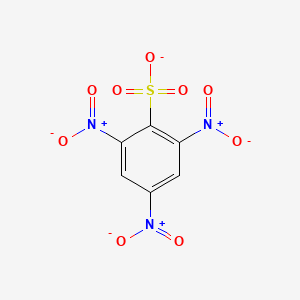

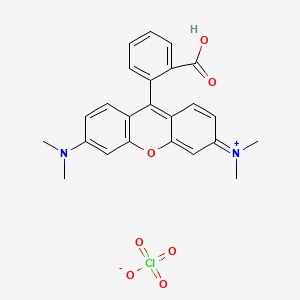

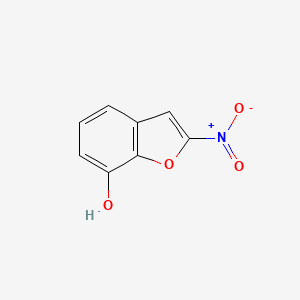

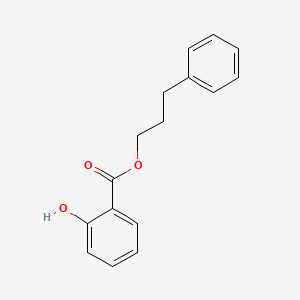

2-Nitro-7-hydroxybenzofuran is a chemical compound with the molecular formula C8H5NO4 . It is a type of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Nitro-7-hydroxybenzofuran, has been a subject of study in recent years . One method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . Another method involves the substitution of iodine in an intermediate by the action of nitronate ion followed by 5-exo-tet cyclization .Molecular Structure Analysis

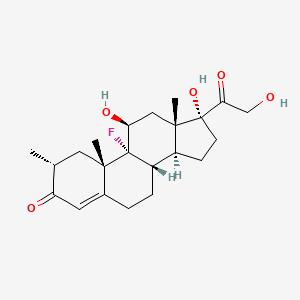

The molecular structure of 2-Nitro-7-hydroxybenzofuran consists of a benzofuran ring with nitro and hydroxy substituents . The exact positions of these substituents on the benzofuran ring give the compound its unique properties .Chemical Reactions Analysis

Benzofuran compounds, including 2-Nitro-7-hydroxybenzofuran, have been shown to undergo various chemical reactions . For example, nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis

2-Nitro-7-hydroxybenzofuran has a molecular weight of 179.13 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure Analysis

2-Nitro-7-hydroxybenzofuran and related compounds have been studied for their unique bonding features and physical properties. For instance, Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized and analyzed using X-ray crystallography, showing distinctive anticonvulsant activities. These studies provide insight into the chemical and physical properties that account for such biological activities (D'angelo et al., 2008).

Synthesis and Derivatives

The synthesis and modification of 2-Nitro-7-hydroxybenzofuran derivatives have been explored extensively. Bromination, nitration, and azo coupling of 3-ethoxycarbonyl-5-hydroxybenzofuran lead to various derivatives, with confirmed structures through IR and PMR spectra analysis (Grinev et al., 1971). Additionally, the synthesis of halogen-substituted o-quinones in the benzofuran series also involves nitration, demonstrating diverse chemical transformations (Grinev et al., 1975).

Antibacterial Activity

Compounds similar to 2-Nitro-7-hydroxybenzofuran, such as 2-methylbenzofurans with nitro substituents, exhibit antibacterial properties. These compounds' spectrum of activity is comparable to nitrofurazone, offering insights into potential antibacterial applications (Powers, 1976).

Fluorescent Labeling and Photophysical Properties

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has been used as a fluorescent labeling reagent for amino acids, showcasing its utility in high-performance liquid chromatography (Watanabe & Imai, 1981). Furthermore, the photophysical and photochemical properties of a 4‐Amino‐7‐Nitrobenzofurazan derivative were studied, revealing a triplet state in cyclohexane, which is significant for understanding the fluorogenic nature of these compounds (Sveen et al., 2015).

Biodegradation and Environmental Impact

The biodegradation of nitroaromatic compounds, including 2-Nitro-7-hydroxybenzofuran, is crucial for environmental applications. Microbial systems capable of transforming or biodegrading nitroaromatic compounds have been identified, offering potential for bioremediation strategies (Spain, 2013).

Electrochemical Properties

The electrochemical characteristics of nitro-heterocyclic compounds, including 2-Nitro-7-hydroxybenzofuran, have been studied. The reduction pathway of the nitro group is influenced by the solvent, providing insights into the compounds' biological activities and potential for analytical applications (Tocher & Edwards, 1988).

Safety And Hazards

Zukünftige Richtungen

Benzofuran compounds, including 2-Nitro-7-hydroxybenzofuran, are being studied for their potential applications in various fields, particularly in the development of new therapeutic agents . Their unique structural features and wide array of biological activities make them a promising area of research .

Eigenschaften

IUPAC Name |

2-nitro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORAPRXPQXVOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193723 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-7-hydroxybenzofuran | |

CAS RN |

40739-73-9 | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)